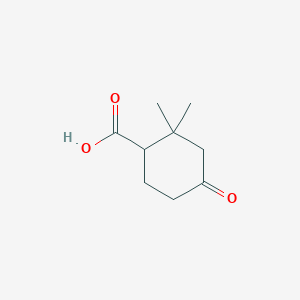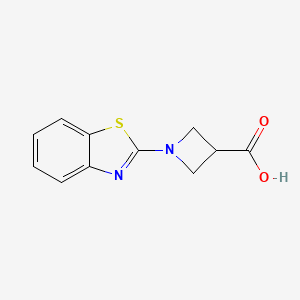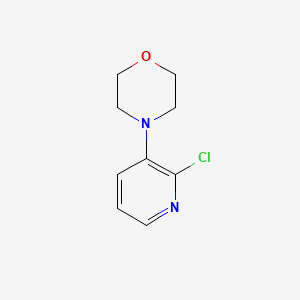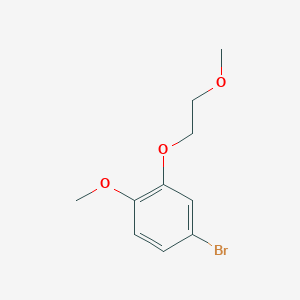
3-(3-Bromophenyl)-1-(2,6-dimethylphenyl)propan-1-one
Descripción general
Descripción
3-(3-Bromophenyl)-1-(2,6-dimethylphenyl)propan-1-one is a compound belonging to the family of organobromides, and is a highly versatile compound with a wide range of applications in the scientific and research fields. It has been used in a variety of experiments and studies, from chemical synthesis to drug discovery.
Aplicaciones Científicas De Investigación
3-(3-Bromophenyl)-1-(2,6-dimethylphenyl)propan-1-one has been used in a variety of scientific research applications. It has been used as a building block in the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, and polymers. It has also been used in the development of organobromide-containing polymers for applications in drug delivery, as well as in the synthesis of polymers for fuel cell membranes. Additionally, 3-(3-Bromophenyl)-1-(2,6-dimethylphenyl)propan-1-one has been used in the development of new catalysts and catalytic systems, as well as in the synthesis of novel materials for use in nanotechnology.
Mecanismo De Acción
The mechanism of action of 3-(3-Bromophenyl)-1-(2,6-dimethylphenyl)propan-1-one is largely dependent on its structure and the environment in which it is used. In general, the compound is capable of forming strong hydrogen bonds with other molecules, which allows it to interact with them in a variety of ways. For example, it can act as an electron donor or acceptor, allowing it to participate in redox reactions. Additionally, it can act as a catalyst in certain reactions, allowing it to increase the rate of reaction and yield of desired products.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(3-Bromophenyl)-1-(2,6-dimethylphenyl)propan-1-one are largely unknown. However, it is known that the compound is highly reactive, and has been shown to interact with a variety of biological systems. It has been used in the study of enzyme-catalyzed reactions, and has been found to be a potent inhibitor of certain enzymes. Additionally, it has been shown to interact with DNA, and has been used in the development of new drugs and therapies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-(3-Bromophenyl)-1-(2,6-dimethylphenyl)propan-1-one in laboratory experiments include its high reactivity, low cost, and availability. Additionally, it is relatively easy to synthesize and can be used in a variety of reactions. However, there are some limitations to its use in laboratory experiments. For example, it is a highly toxic compound and should be handled with care. Additionally, it is highly reactive and can produce unwanted side products if not handled properly.
Direcciones Futuras
The potential future directions for 3-(3-Bromophenyl)-1-(2,6-dimethylphenyl)propan-1-one are numerous. For example, it could be used in the development of new drugs and therapies, as well as in the development of new catalysts and catalytic systems. Additionally, it could be used in the synthesis of new materials for use in nanotechnology and in the development of new polymers for use in drug delivery. Finally, it could be used in the study of enzyme-catalyzed reactions, and in the development of new methods for the synthesis of organobromides.
Propiedades
IUPAC Name |
3-(3-bromophenyl)-1-(2,6-dimethylphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrO/c1-12-5-3-6-13(2)17(12)16(19)10-9-14-7-4-8-15(18)11-14/h3-8,11H,9-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVWYDCIBFAPISN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C(=O)CCC2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901208494 | |
| Record name | 1-Propanone, 3-(3-bromophenyl)-1-(2,6-dimethylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901208494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Bromophenyl)-1-(2,6-dimethylphenyl)propan-1-one | |
CAS RN |
898760-27-5 | |
| Record name | 1-Propanone, 3-(3-bromophenyl)-1-(2,6-dimethylphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898760-27-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Propanone, 3-(3-bromophenyl)-1-(2,6-dimethylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901208494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[(1S,2S)-2-(trifluoromethyl)cyclopropyl]methanol](/img/structure/B1522581.png)
![1-[4-(Benzyloxy)piperidin-1-yl]-2-chloroethan-1-one](/img/structure/B1522583.png)
![Ethyl 2-(2-{[(2,2,2-trifluoroethoxy)carbonyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B1522585.png)
![2,2,2-trifluoroethyl N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]carbamate](/img/structure/B1522586.png)


![(3-Aminobenzofuran-2-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B1522589.png)

![tert-Butyl [(1-acetylpiperidin-4-yl)methyl]carbamate](/img/structure/B1522591.png)



